2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol
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Overview
Description
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with formaldehyde and ethanol under acidic conditions. This reaction typically proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkyl halides
Scientific Research Applications
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a precursor to other bioactive molecules, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
2-(Pyrrolidin-1-yl)ethanol: Similar structure but lacks the hydroxymethyl group.
Pyrrolidin-2-one: Contains a carbonyl group instead of the hydroxymethyl group
Uniqueness
2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c9-4-2-7(6-10)1-3-8-5-7/h8-10H,1-6H2 |
InChI Key |
ZPGGPQKQXYQAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCO)CO |
Origin of Product |
United States |
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